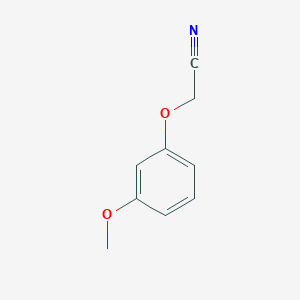

2-(3-Methoxyphenoxy)acetonitrile

描述

“2-(3-Methoxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C9H9NO2 . It is also known by other names such as “(m-Methoxyphenyl)acetonitrile”, “m-Methoxy benzyl cyanide”, and "Benzeneacetonitrile, 3-methoxy-" .

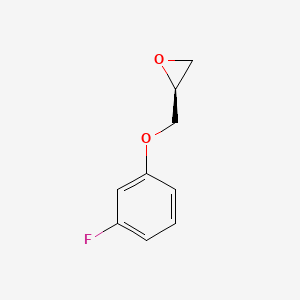

Molecular Structure Analysis

The molecular structure of “2-(3-Methoxyphenoxy)acetonitrile” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Methoxyphenoxy)acetonitrile” are not available, it’s important to note that acetonitrile compounds can undergo a variety of reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Methoxyphenoxy)acetonitrile” is 163.17 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

Synthetic Chemistry Applications

- Concise Synthesis Methods : A study demonstrated a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles through reactions involving trimethylsilyl cyanide and o-quinone methides generated from 2-(1-tosylalkyl)phenols. This process indicates the utility of related acetonitrile compounds in synthesizing benzofuranones, showcasing their versatility in organic synthesis (Bo Wu et al., 2014).

- Nucleophilic Aromatic Substitution : Research on an aromatic substitution method to access indolenines showed that 2-(2-Methoxyphenyl)acetonitrile derivatives react with various alkyl and aryl Li reagents. This method enabled the synthesis of indolenines, highlighting the role of such compounds in synthesizing dyes and natural product constituents (F. Huber et al., 2019).

Mechanistic Studies and Molecular Interactions

- Helix-Helix Interactions : A study on 2-amino-4-(thiazolin-2-yl)phenol, closely related in structure, revealed insights into helix-helix interactions involving homochirality and heterochirality. This research underscores the significance of acetonitrile and related compounds in understanding the intricacies of molecular interactions (A. Stefankiewicz et al., 2011).

- Ion-Molecule Pair Solvolysis Reactions : Investigation into the solvolysis reactions of a similar molecule, 2-methoxy-2-phenyl-3-butene, in acetonitrile-water mixtures provided insights into nucleophilic addition reactions and the role of ion-molecule pairs. Such studies are crucial for understanding reaction mechanisms in organic chemistry (Z. Jia et al., 2002).

Spectroscopic and Analytical Techniques

- Spectrophotometric Studies : Research employing 2-amino-4-methoxy-6-methyl-pyrimidine to form proton transfer complexes in acetonitrile highlights the application of related compounds in spectrophotometric analysis. Such studies facilitate the development of analytical techniques for chemical analysis (M. M. Habeeb et al., 2009).

安全和危害

“2-(3-Methoxyphenoxy)acetonitrile” is classified as a hazardous substance. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Safety measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-(3-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHPWCXSEGCGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452928 | |

| Record name | 2-(3-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenoxy)acetonitrile | |

CAS RN |

50635-23-9 | |

| Record name | 2-(3-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

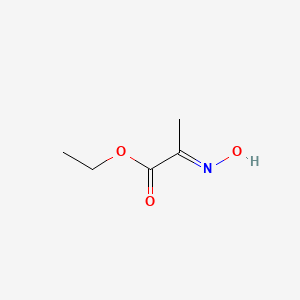

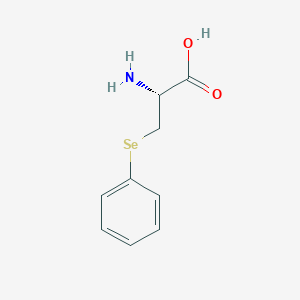

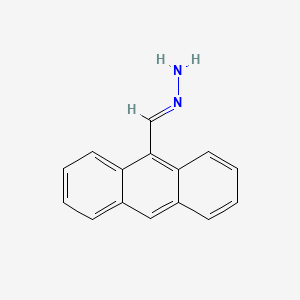

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)